Biochemical Potency Advantage Over Clinical‑Stage RORγt Inverse Agonists [1] [2]
RORγt Inverse agonist 8 demonstrates a 19 nM IC50 in the human RORγt‑LBD TR‑FRET assay [1], positioning it among the more potent tool compounds in the class. In contrast, the clinical candidate BMS‑986251 requires higher concentrations (IC50 35 nM) in the same assay format [2], translating to a 1.8‑fold biochemical potency advantage for the target compound. This difference is significant given that small enhancements in LBD affinity often correlate with improved cellular potency and pathway suppression.
| Evidence Dimension | Biochemical inhibition of RORγt‑LBD (TR‑FRET) |
|---|---|
| Target Compound Data | IC50 = 19 nM |
| Comparator Or Baseline | BMS‑986251 IC50 = 35 nM |
| Quantified Difference | 1.8‑fold lower IC50 (higher potency) |
| Conditions | Human RORγt ligand‑binding domain, TR‑FRET cofactor recruitment assay |
Why This Matters
A lower biochemical IC50 indicates stronger target engagement at equivalent concentrations, which may reduce the dose needed for cellular pathway inhibition and potentially widen the therapeutic index.
- [1] Narjes F, et al. J Med Chem. 2018;61(17):7796-7813. doi: 10.1021/acs.jmedchem.8b00783. View Source
- [2] Cherney RJ, et al. Discovery of BMS‑986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist. J Med Chem. 2020;63(11):6217‑6235. doi: 10.1021/acs.jmedchem.0c00235. View Source
